tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Overview
Description
Tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (TBHMC) is an organic compound with a molecular formula of C10H15NO4. It is a spiro compound that is a derivative of diazaspiro[4.4]nonane and is used as an intermediate in organic synthesis. TBHMC is a highly reactive compound and is used in a variety of applications, ranging from drug synthesis to the production of polymers.
Scientific Research Applications
Supramolecular Arrangements
Tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate and its derivatives play a significant role in the formation of supramolecular arrangements. These compounds, including similar diazaspiro derivatives, are crucial in understanding the relationship between molecular and crystal structures. Their unique substituents on the cyclohexane ring influence supramolecular arrangements, showcasing the significance of these compounds in crystallographic analysis (Graus et al., 2010).
Spiro Heterocyclization and Molecular Structures
Another application of these compounds is observed in the spiro heterocyclization of diaroyl pyrrole diones with acyclic enamine, leading to the formation of various ethyl diazaspiro nona-triene carboxylates. The crystalline and molecular structures of these compounds, such as ethyl benzoyl hydroxy diazaspiro nona-triene carboxylates, have been determined through X-ray analysis, demonstrating their significance in understanding molecular configurations (Silaichev et al., 2013).
Chiral Ligands in Enantioselective Oxidation
These compounds are also crucial in the synthesis of chiral 9-oxabispidines used as ligands in the enantioselective oxidation of secondary alcohols. This highlights their importance in catalytic processes, especially in achieving good to excellent selectivity factors (Breuning et al., 2009).
Synthesis of Biologically Active Compounds
Tert-butyl diazaspiro derivatives are also involved in the synthesis of spirocyclic 3-oxotetrahydrofurans. These compounds serve as intermediates for preparing other biologically active heterocyclic compounds, emphasizing their role in medicinal chemistry (Moskalenko & Boev, 2012).
Pseudopeptides and Conformational Analysis
The synthesis of diazaspiro decanes as spirolactams, which are conformationally restricted pseudopeptides, is another significant application. These compounds are used in peptide synthesis as constrained surrogates, aiding in the conformational analysis of peptide analogues (Fernandez et al., 2002).
Structural Analysis and Novel Syntheses
The tert-butyl diazaspiro derivative also finds its application in structural analysis and novel syntheses. For instance, the synthesis and characterization of tert-butyl oxazaspiro[3.3]heptane-2-carboxylate and the study of its molecular structure highlight its application in developing novel compounds accessing chemical space (Meyers et al., 2009).
properties
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)9(13)6-16/h9,16H,4-8H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZBXZAICRTFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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